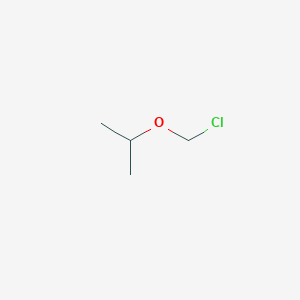

2-(Chloromethoxy)propane

Description

Significance and Research Trajectory of Chloromethoxy Compounds in Organic Chemistry

Chloromethoxy compounds, particularly the simpler analogue chloromethyl methyl ether (CMME), hold a significant place in the history of organic synthesis. wikipedia.orgchempanda.com CMME, often abbreviated as MOM-Cl, became a widely used reagent for introducing the methoxymethyl (MOM) protecting group to alcohols. wikipedia.orgchempanda.com This protecting group is valued for its stability under a range of conditions and its straightforward removal. Beyond protection chemistry, chloromethyl ethers are effective chloromethylating agents, used to introduce a -CH₂Cl group onto aromatic rings, a process known as the Blanc chloromethylation. wikipedia.orgdur.ac.uk

The research trajectory of chloromethoxy compounds has been heavily influenced by the recognition of their hazardous nature. CMME, and its common impurity bis(chloromethyl) ether (BCME), were identified as potent carcinogens. wikipedia.orgnih.govnih.gov This discovery prompted a significant shift in research, moving away from the isolation and use of pure α-chloroethers towards the development of safer, in situ generation methods. organic-chemistry.orgresearchgate.net Modern research focuses on protocols that generate the reactive ether in the reaction mixture, where it is consumed immediately, thus minimizing handling and exposure. organic-chemistry.org A notable advancement in this area is the use of Lewis acid catalysts, such as zinc(II) salts, to facilitate the reaction between an acetal (B89532) and an acid halide, producing the desired chloromethyl ether in near-quantitative yield directly in the reaction vessel. organic-chemistry.orgresearchgate.net

Overview of Prior Research on Analogous Chloromethyl Ethers and Their Synthetic Utility

The synthetic utility of chloromethoxy compounds is best understood by examining prior research on its analogues. The principles governing the reactivity of 2-(chloromethoxy)propane are shared across the family of α-chloroethers.

Chloromethyl Methyl Ether (CMME): As the most studied compound in this class, CMME is a benchmark for α-chloroether reactivity. It is a potent alkylating agent used to introduce the methoxymethyl ether (MOM) protecting group for alcohols. wikipedia.orgereztech.com It also sees use in industrial processes, such as in the manufacture of polymers and ion-exchange resins. dur.ac.ukereztech.com

Benzyl (B1604629) Chloromethyl Ether (BOM-Cl): Similar to CMME, benzyl chloromethyl ether is used to install the benzyloxymethyl (BOM) protecting group on alcohols. The BOM group is particularly useful because it can be cleaved under mild, neutral conditions via catalytic hydrogenation, offering an alternative to the acidic conditions required for MOM group removal. researchgate.net Research has also focused on its in situ synthesis to avoid handling the toxic reagent. researchgate.net

Substituted and Functionalized Analogues: Research has extended to more complex chloromethyl ethers. For instance, 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is a fluorinated analogue valued for its unique properties as a solvent in the pharmaceutical industry and as a potential refrigerant. chemimpex.com Other analogues like 1-(2-chloroethoxy)propane (B1582243) are used as intermediates in the synthesis of herbicides. The reactivity of the chloro group in these compounds allows for substitution reactions to build complex molecular architectures.

The table below provides a comparative overview of this compound and some of its key analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Utility |

| This compound | 3587-58-4 | C₄H₉ClO | 108.57 | Intermediate for introducing the isopropoxymethyl group. cymitquimica.com |

| Chloro(methoxy)methane (CMME) | 107-30-2 | C₂H₅ClO | 80.51 | Reagent for introducing the MOM protecting group. wikipedia.org |

| 2-(Chloromethoxy)-2-methylpropane | 40556-01-2 | C₅H₁₁ClO | 122.59 | Intermediate for introducing the tert-butoxymethyl group. nih.gov |

| 2-(2-Chloroethoxy)propane | 13830-12-1 | C₅H₁₁ClO | 122.59 | Reagent for synthesizing biologically active molecules. pharmaffiliates.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGPUGZLDGHFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498019 | |

| Record name | 2-(Chloromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-58-4 | |

| Record name | 2-(Chloromethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethoxy Propane and Its Derivatives

Established Synthetic Pathways for 2-(Chloromethoxy)propane

An established method for preparing this compound, also known as chloromethyl isopropyl ether, involves the reaction of isopropanol (B130326) and trioxymethylene in the presence of hydrogen chloride gas. In this process, the reactants are combined in a reaction vessel and stirred while hydrogen chloride is introduced. The reaction temperature is carefully controlled throughout the addition of the gas. Upon completion, the reaction mixture separates into two layers. The lower layer consists of hydrochloric acid, while the upper layer is the crude chloromethyl isopropyl ether. The final product is obtained through distillation of this upper layer.

Catalytic Approaches in Haloalkyl Ether Synthesis

Catalysis offers efficient and often milder routes for the synthesis of haloalkyl ethers. These methods typically involve the use of metal salts or other reagents to facilitate the formation of the ether linkage.

Zinc(II) Salt Catalysis in Acetal (B89532) and Acid Halide Reactions

A highly effective method for producing α-halo alkyl ethers involves the reaction of acyclic acetals with acid halides, catalyzed by zinc(II) salts. researchgate.netrsc.org This approach has been shown to provide haloalkyl ethers in nearly quantitative yields with very low catalyst loadings, on the order of 0.01 mol %. researchgate.net The reactions are generally complete within 1 to 4 hours for both small-scale (millimole) and large-scale (mole) preparations. researchgate.net

The catalytic activity of various Lewis acids has been investigated for this transformation. Among the tested catalysts, Zinc Bromide (ZnBr₂) was found to be highly effective. rsc.org The zinc salt acts as a Lewis acid, facilitating the reaction. researchgate.net Specifically, ZnCl₂ is considered an electrophile, where the zinc cation has a high affinity for electron pairs, allowing it to activate the leaving group in a substitution reaction. quora.com

| Catalyst |

|---|

| ZnBr₂ |

| MgBr₂ |

| LiBr |

| Sc(OTf)₃ |

| Zn(OAc)₂ |

| ZnCl₂ |

| ZnI₂ |

| Zn(OTf)₂ |

Data sourced from Berliner and co-workers' study on α-halo alkyl ether production. rsc.org

Other Catalytic Systems for Haloalkyl Ether Formation

Beyond zinc salts, other catalytic systems have been developed for haloalkyl ether synthesis. For instance, Palladium(II) halides have proven to be effective catalysts for producing β-haloalkyl alkyl ethers from olefins. osti.gov This reaction requires the presence of Copper(II) halides as an oxidant to be successful. osti.gov The reactivity of the olefin decreases in the order of ethylene (B1197577) > propylene (B89431) > 1-hexene (B165129) > cyclohexene. osti.gov

Another approach for ether synthesis involves the acid-catalyzed addition of alcohols to alkenes. masterorganicchemistry.comchemistrysteps.com To avoid potential carbocation rearrangements that can occur with simple acid catalysis, an alternative method known as alkoxymercuration is used. chemistrysteps.com This reaction utilizes a mercury catalyst, such as Hg(OAc)₂, to form a reactive mercurinium ion intermediate that does not undergo rearrangement, ensuring the desired product regiochemistry. chemistrysteps.com

Synthesis of Fluorinated Chloromethoxypropane Derivatives

The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. The synthesis of fluorinated analogs of this compound involves specialized reagents and reaction conditions.

Chloromethylation of Hexafluoro-2-propanol

Hexafluoro-2-propanol (HFIP) is a polar, acidic (pKa of 9.3) fluoroalcohol with strong hydrogen-bonding properties. wikipedia.org It is prepared by the hydrogenation of hexafluoroacetone. wikipedia.org While direct chloromethylation of HFIP is not extensively detailed, related synthetic strategies for forming chlorofluoroalcohols provide insight into relevant methodologies. One such method is the radical telomerization of chloro-fluoro-olefins with methanol (B129727). researchgate.net This process involves the radical addition of a hydroxymethyl group from methanol across the double bond of a fluorinated and chlorinated alkene. researchgate.net The inductive effects of the fluorine atoms on the olefin increase the reactivity towards the radical addition. researchgate.net

Optimization of Reaction Parameters in Fluorinated Ether Synthesis

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of fluorinated ethers. In the radical telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2-dichloroethylene with methanol, key parameters were adjusted to maximize the conversion to the desired chlorofluoroalcohols. researchgate.net The study found that using 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (DHBP) as the initiator at a temperature of 407 K, with a high initial molar ratio of methanol to alkene (40:1), resulted in conversions as high as 80-89%. researchgate.net

Rational molecular design is another critical aspect of optimization, particularly when specific physicochemical properties are desired. In the development of fluorinated ether electrolytes for batteries, for example, the molecular structure is systematically modified to achieve properties like low viscosity and weak lithium-ion solvation. wpmucdn.comuchicago.edu This can involve reducing the fluorine content or shortening the ether chain length to enhance performance. wpmucdn.com

| Parameter | Optimized Value |

|---|---|

| Initiator | 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (DHBP) |

| Temperature | 407 K |

| Initial Molar Ratio ([MeOH]₀/[alkene]₀) | 40 |

| Resulting Conversion | up to 89% |

Data sourced from a study on the synthesis of chlorofluoroalcohols. researchgate.net

Synthesis of Complex Chloromethoxy-Substituted Propane (B168953) Systems

The synthesis of propane systems bearing multiple chloromethoxy groups requires controlled reaction conditions to achieve the desired degree of substitution. The reactivity of the hydroxyl groups and the stability of the resulting chloromethyl ethers are key considerations in these multi-step transformations.

1,2,3-Tris(chloromethoxy)propane is a derivative of glycerol (B35011) in which all three hydroxyl groups have been converted to chloromethyl ethers. While a specific, detailed laboratory preparation is not widely documented in readily available literature, its synthesis can be conceptualized based on general methods for the formation of chloromethyl ethers from polyols.

One plausible synthetic route involves the reaction of glycerol with formaldehyde (B43269) and hydrogen chloride. This method is a standard approach for the chloromethylation of alcohols. The reaction proceeds by the acid-catalyzed reaction of the alcohol with formaldehyde to form a hemiacetal, which is then converted to the chloromethyl ether by reaction with hydrogen chloride.

Conceptual Reaction Scheme:

In this reaction, glycerol is treated with an excess of formaldehyde and hydrogen chloride. The use of a suitable solvent, such as a non-polar organic solvent, would be necessary to facilitate the reaction and the separation of the product. The reaction would likely require careful temperature control to prevent the formation of byproducts and the decomposition of the desired product.

Another approach could involve the use of paraformaldehyde as the source of formaldehyde and a chlorinating agent like thionyl chloride in the presence of a Lewis acid catalyst. This would generate the chloromethyl ether functionalities in situ.

| Reactant/Reagent | Role |

| Glycerol | Starting polyol |

| Formaldehyde (or paraformaldehyde) | Source of the methylene (B1212753) group |

| Hydrogen Chloride (or other chlorinating agents) | Provides the chloro group and acts as a catalyst |

| Solvent | Facilitates the reaction and product isolation |

It is important to note that α-chloroethers, such as 1,2,3-tris(chloromethoxy)propane, are reactive compounds and may be unstable under certain conditions. Their purification and handling would require care to avoid decomposition.

Propane, 1-(chloromethoxy)-2-methyl-, also known as isobutyl chloromethyl ether, is synthesized from isobutanol (2-methyl-1-propanol). The general principle of reacting an alcohol with formaldehyde and hydrogen chloride is applicable here as well.

General Reaction:

This reaction would typically be carried out by passing dry hydrogen chloride gas through a mixture of isobutanol and an excess of formaldehyde, often in the form of paraformaldehyde, in an inert solvent. The reaction is generally performed at low temperatures to minimize the formation of byproducts.

Alternative methods for the synthesis of related chloromethyl ethers have been reported, which could potentially be adapted for 1-(chloromethoxy)-2-methyl-propane. For instance, the cleavage of an appropriate methoxymethyl ether with a boron trichloride (B1173362) could yield the desired chloromethyl ether.

| Starting Material | Reagents | Product |

| Isobutanol | Formaldehyde, Hydrogen Chloride | 1-(Chloromethoxy)-2-methyl-propane |

The product, 1-(chloromethoxy)-2-methyl-propane, would be a reactive alkylating agent and would need to be handled with appropriate safety precautions.

Considerations in the Synthesis of Chloromethyl-Substituted Ring Systems

The synthesis of chloromethyl-substituted ring systems, particularly aromatic rings, involves different synthetic strategies compared to aliphatic systems. The most common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction.

The Blanc chloromethylation involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org

General Reaction for Benzene (B151609):

The mechanism involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic species that is then attacked by the aromatic ring. The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding benzyl chloride. wikipedia.org

A significant consideration in the Blanc chloromethylation is the potential for the formation of diarylmethane byproducts through a subsequent Friedel-Crafts alkylation reaction between the product benzyl chloride and the starting aromatic compound. wikipedia.org This can be minimized by using an excess of the aromatic substrate and carefully controlling the reaction conditions.

Furthermore, a major drawback of this reaction, especially in industrial applications, is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.org This necessitates strict safety protocols and purification procedures.

Alternative methods for the chloromethylation of aromatic rings include the use of chloromethyl methyl ether (CH₃OCH₂Cl) as the chloromethylating agent. wikipedia.org This reagent can react with aromatic compounds under Friedel-Crafts conditions to introduce the chloromethyl group. wikipedia.org This method is often employed in the synthesis of ion-exchange resins and Merrifield resins for solid-phase peptide synthesis. wikipedia.org

| Reaction | Description | Key Considerations |

| Blanc Chloromethylation | Reaction of an aromatic ring with formaldehyde and HCl in the presence of a Lewis acid. wikipedia.org | Formation of diarylmethane byproducts, potential for bis(chloromethyl) ether formation. wikipedia.org |

| Chloromethylation with Chloromethyl Methyl Ether | Reaction of an aromatic ring with chloromethyl methyl ether under Friedel-Crafts conditions. wikipedia.org | Use of a pre-formed, reactive chloromethylating agent. wikipedia.org |

These considerations highlight the differences in synthetic approaches and challenges when dealing with the introduction of chloromethyl groups onto aliphatic chains versus aromatic rings.

Reactivity and Mechanistic Investigations of 2 Chloromethoxy Propane

Nucleophilic Substitution Pathways

2-(Chloromethoxy)propane, also known as isopropoxymethyl chloride, is an α-chloro ether that exhibits reactivity characteristic of this functional group, primarily through nucleophilic substitution pathways. The presence of the oxygen atom adjacent to the carbon bearing the chlorine atom significantly influences the compound's reactivity, facilitating the displacement of the chloride ion.

Exploration of Alkylating Agent Reactivity

As an alkylating agent, this compound is reactive towards a variety of nucleophiles. Its reactivity is largely attributed to the stabilization of the incipient carbocation by the adjacent oxygen atom through resonance. This stabilization lowers the activation energy for the departure of the leaving group (chloride), making it a potent electrophile. The reaction generally proceeds via a mechanism with significant S(_N)1 character, particularly in polar solvents that can stabilize the resulting oxocarbenium ion intermediate.

The solvolysis of similar α-chloro ethers has been studied to understand their reactivity. For instance, the rate of solvolysis is highly dependent on the polarity of the solvent, with more polar solvents accelerating the reaction by stabilizing the carbocation-like transition state. quizlet.comquizlet.com While specific kinetic data for this compound is not abundant in the provided search results, the behavior of analogous compounds like tert-butyl chloride provides a framework for understanding its reactivity. The rate-determining step in an S(_N)1 reaction is the formation of the carbocation, and factors that stabilize this intermediate will increase the reaction rate. quizlet.compbworks.comchemguide.co.uk

The general mechanism for nucleophilic substitution can be depicted as:

Step 1 (Ionization): The C-Cl bond breaks heterolytically to form a resonance-stabilized isopropoxymethyl cation and a chloride ion. This is typically the slow, rate-determining step.

Step 2 (Nucleophilic Attack): The nucleophile attacks the electrophilic carbon of the oxocarbenium ion to form the new product.

The stability of the tertiary carbocation formed from a compound like 2-chloro-2-methylpropane (B56623) makes it favor the S(_N)1 pathway. pbworks.comresearchgate.net Similarly, the resonance stabilization provided by the oxygen in this compound promotes a pathway with substantial S(_N)1 character.

Competition between S(_N)2 and S(_N)2′ Reaction Mechanisms

While reactions of this compound at a saturated carbon center are typically discussed in the context of S(_N)1 and S(_N)2 mechanisms, the concept of S(_N)2′ competition arises in reactions with allylic systems. nih.gov Although this compound itself is not an allylic system, its reactions with allylic nucleophiles could potentially involve S(_N)2′ pathways. However, the provided search results focus on the general principles of S(_N)2/S(_N)2′ competition in allylic halides rather than specific reactions involving this compound. nih.govresearchgate.net

The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, occurring in a single, concerted step. youtube.comlibretexts.orglibretexts.org This leads to an inversion of stereochemistry at the reaction center. The S(_N)2 pathway is favored for primary and less sterically hindered secondary substrates. pbworks.comyoutube.com Given the structure of this compound, which is a secondary ether, steric hindrance around the electrophilic carbon is a factor to consider.

In contrast, the S(_N)1 mechanism proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic or partially racemized mixture of products if the carbon is chiral. pbworks.comlibretexts.org The propensity of α-chloro ethers to form stabilized oxocarbenium ions suggests that the S(_N)1 pathway is highly competitive, especially in polar protic solvents. pbworks.com

The choice between S(_N)1 and S(_N)2 pathways for this compound depends on several factors:

Substrate Structure: The secondary nature of the electrophilic carbon and the stabilizing effect of the adjacent oxygen favor an S(_N)1-like mechanism.

Nucleophile: A strong, highly concentrated nucleophile would favor the S(_N)2 pathway, whereas a weak or neutral nucleophile (as in solvolysis) favors the S(_N)1 pathway. pbworks.com

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring the S(_N)1 mechanism, while polar aprotic solvents favor the S(_N)2 mechanism. pbworks.comlibretexts.org

Leaving Group: Chloride is a reasonably good leaving group, capable of participating in both mechanisms.

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.orgstudy.com In the context of this compound reacting with an unsymmetrical nucleophile, regioselectivity would determine which atom of the nucleophile bonds to the isopropoxymethyl group.

Stereoselectivity is the preference for the formation of one stereoisomer over another. study.comkhanacademy.org If this compound were chiral (which it is not, as the central carbon is bonded to two identical methyl groups in the isopropyl moiety), or if it reacted to create a new chiral center, the stereochemical outcome would be of interest. Reactions proceeding via a pure S(_N)2 mechanism result in an inversion of configuration, a stereospecific outcome. libretexts.org Conversely, reactions with a pure S(_N)1 mechanism proceed through a planar carbocation and typically lead to racemization, a non-stereoselective outcome. pbworks.comlibretexts.org For this compound, where the mechanism is likely a hybrid or borderline case, the stereochemical outcome would depend on the specific reaction conditions and the degree of shielding of one face of the transient carbocation by the departing leaving group.

Electrophilic Chloromethylation Reactions

Chloromethyl ethers like this compound are important reagents in chloromethylation reactions, particularly for aromatic compounds. This reaction introduces a chloromethyl group (-CH(_2)Cl) onto an aromatic ring.

Mechanistic Studies of Aromatic Chloromethylation using Chloromethyl Ethers

Aromatic chloromethylation is a type of electrophilic aromatic substitution. The mechanism involves the generation of a potent electrophile from the chloromethyl ether, which then attacks the electron-rich aromatic ring. dur.ac.uk In the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl(_2)) or aluminum chloride (AlCl(_3)), chloromethyl ethers generate an alkoxy-stabilized carbocation. dur.ac.uknih.gov

For this compound, the electrophile is the isopropoxymethyl cation, CH(_3)CHOCH(_2). The formation of this electrophile is facilitated by the Lewis acid, which coordinates to the chlorine atom, weakening the C-Cl bond and promoting its cleavage.

The general mechanism is as follows:

Formation of the Electrophile: The chloromethyl ether reacts with the Lewis acid catalyst to form a highly reactive electrophilic species, the oxocarbenium ion.

Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the isopropoxymethyl cation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, often the counter-ion from the Lewis acid complex, removes a proton from the carbon atom that was attacked, restoring aromaticity to the ring and yielding the chloromethylated product.

Kinetic studies on the chloromethylation of benzene (B151609) and toluene (B28343) with chloromethyl methyl ether (CMME), a related compound, have shown that the reaction rate depends on the concentrations of the aromatic substrate, the chloromethyl ether, and the catalyst. nih.gov These studies support the formation of a highly selective electrophile, suggested to be the methoxymethyl cation (CH(_3)OCH(_2)), which is analogous to the isopropoxymethyl cation from this compound. nih.gov

Role in Industrial Chloromethylation Processes

Chloromethylation is a significant industrial process for the synthesis of various intermediates. For example, the chloromethylation of aromatic compounds is the first step in producing benzyl (B1604629) chloride and its derivatives, which are precursors to plasticizers, resins, and other fine chemicals. dur.ac.ukresearchgate.net

The use of chloromethyl ethers like this compound is common in these processes. They are often generated in situ from an alcohol (isopropanol), formaldehyde (B43269), and hydrogen chloride. This method avoids the handling and storage of the pure, highly reactive α-chloro ether.

The reaction conditions, including the choice of catalyst and solvent, are optimized to maximize the yield of the desired chloromethylated product and minimize side reactions, such as the formation of diarylmethane byproducts where the initial product alkylates a second aromatic molecule. dur.ac.uk For activated aromatic rings, such as those with alkoxy groups, a catalyst may not even be necessary. dur.ac.uk

Reactions Involving Specific Functional Groups

Carbonyl Transformations (e.g., Mannich Aminomethylation)

There is no available research data detailing the use of this compound as a reagent in Mannich aminomethylation or other specific carbonyl transformations. The Mannich reaction is a well-established method for the aminoalkylation of acidic protons located alpha to a carbonyl group, typically involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active methylene (B1212753) compound. wikipedia.org While analogous compounds such as chloromethyl methyl ether have been used in modified Mannich reactions, specific studies involving this compound are not documented in the provided search results. libretexts.org

Cycloaddition Reactions with Epoxides for CO2 Fixation

The chemical fixation of carbon dioxide via cycloaddition with epoxides to form cyclic carbonates is a significant area of research. researchgate.netnih.govmdpi.com This process is typically catalyzed by a variety of systems, including metal complexes and organocatalysts, which activate the epoxide ring for nucleophilic attack. nih.govrsc.org However, there is no scientific literature available that describes a role for this compound in these reactions, either as a catalyst, co-catalyst, or reagent.

Other Chemical Transformations and Derivatives

As an α-chloro ether, this compound (also known as chloromethyl isopropyl ether) is recognized as an intermediate in the synthesis of other chemical products. Its preparation involves the reaction of isopropanol (B130326) with trioxymethylene and hydrogen chloride.

The primary reactivity of α-chloro ethers involves nucleophilic substitution at the chloromethyl carbon, where the chlorine atom acts as a leaving group. This reactivity allows for the introduction of the isopropoxymethyl (i-PrOCH2-) group onto various nucleophiles. One of the most fundamental transformations for compounds of this class is the Williamson ether synthesis, where an alkoxide displaces the halide to form a new ether. masterorganicchemistry.com While this compound is a suitable substrate for such reactions in principle, specific research data, including reaction conditions and yields for its use, are not detailed in the available sources.

Applications of 2 Chloromethoxy Propane in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Structures

Construction of Spiro and Heterocyclic Systems

While direct applications of 2-(chloromethoxy)propane in the construction of spiro and heterocyclic systems are not extensively documented in readily available scientific literature, the principles of using chloroalkyl ethers in such syntheses are well-established. Chloroalkyl ethers, in general, serve as valuable electrophiles for the introduction of functionalized alkyl chains, which can be crucial intermediates in the formation of cyclic structures.

The synthesis of spiro and heterocyclic frameworks often involves intramolecular cyclization reactions. elsevierpure.comnih.govrsc.orgtandfonline.combeilstein-journals.org In hypothetical synthetic pathways, this compound could be envisioned to react with a nucleophilic substrate, tethering an isopropoxymethyl group. Subsequent chemical transformations of this newly introduced fragment could then facilitate the formation of a spirocyclic or heterocyclic ring system. The specific reaction conditions and the nature of the substrate would ultimately dictate the feasibility and outcome of such a synthetic strategy.

Table 1: Key Compound Information

| Compound Name | Synonym | CAS Number | Molecular Formula |

| This compound | Chloromethyl isopropyl ether | 3587-58-4 | C4H9ClO |

Intermediates for Propellane Synthesis

The synthesis of propellanes, a class of polycyclic compounds characterized by three rings sharing a single carbon-carbon bond, represents a significant challenge in organic synthesis due to their highly strained nature. rsc.orgrhhz.netdeepdyve.com While there is no direct evidence of this compound being a direct intermediate in the most commonly cited syntheses of [1.1.1]propellane, the synthesis of this intriguing molecule relies on chlorinated propane (B168953) derivatives.

A key intermediate in a well-established route to [1.1.1]propellane is 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. This compound is synthesized from 3-chloro-2-(chloromethyl)propene. Although this precursor is not this compound, it highlights the importance of chlorinated propane structures in accessing the necessary frameworks for propellane construction. The synthetic strategies for propellanes often involve intricate, multi-step sequences where the specific nature of the starting materials and intermediates is critical for achieving the desired strained ring system. rsc.orgrhhz.netdeepdyve.com

Development of Photosensitive Materials via Chloromethylated Monomers

Chloromethylated compounds are pivotal in the development of photosensitive materials, particularly in the synthesis of photoresists and other photolithographic materials. The chloromethyl group provides a reactive site for cross-linking reactions, which are often initiated by light.

In this context, while specific research detailing the use of this compound for the synthesis of chloromethylated monomers for photosensitive materials is not prominent, its potential as a chloromethylating agent can be inferred from the general reactivity of chloroalkyl ethers. The synthesis of such materials typically involves the introduction of a chloromethyl group onto a polymerizable monomer. Upon exposure to light, often in the presence of a photoacid generator, the chloromethyl group can undergo reactions that lead to the cross-linking of the polymer chains, thereby altering the material's solubility and allowing for the creation of patterned structures. The choice of the specific chloromethylating agent can influence the efficiency of the chloromethylation reaction and the properties of the resulting photosensitive material.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For 2-(Chloromethoxy)propane (C₄H₉ClO), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The molecular weights would be 108 for C₄H₉³⁵ClO and 110 for C₄H₉³⁷ClO.

The fragmentation of ethers in mass spectrometry is typically dominated by two main pathways: alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and inductive cleavage (cleavage of the C-O bond). youtube.comlibretexts.orgmiamioh.edu

Key predicted fragmentation pathways for this compound include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable oxonium ion.

Inductive cleavage: Cleavage of the C-O bond, leading to the formation of an isopropyl cation or a chloromethoxy cation.

Loss of Chlorine: Cleavage of the C-Cl bond to form a radical cation and a chlorine radical (•Cl).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 108/110 | [CH₃CH(OCH₂Cl)CH₃]⁺• | Molecular Ion |

| 93/95 | [CH(OCH₂Cl)CH₃]⁺ | Alpha-cleavage (Loss of •CH₃) |

| 73 | [OCH₂Cl]⁺ | Inductive cleavage |

| 49/51 | [CH₂Cl]⁺ | Cleavage of C-O bond and rearrangement |

Note: The base peak is often the most stable carbocation formed, which in this case would likely be the isopropyl cation at m/z 43 or a fragment resulting from alpha-cleavage.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be characterized by several key absorption bands:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the isopropyl and methylene (B1212753) groups.

C-O-C stretching: A strong, prominent band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, which is characteristic of aliphatic ethers. pressbooks.pub This is one of the most diagnostic peaks for this class of compounds.

C-Cl stretching: An absorption in the 600-800 cm⁻¹ region, indicative of the carbon-chlorine bond.

The absence of strong, broad absorptions around 3200-3600 cm⁻¹ would confirm the absence of an O-H group, and the lack of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³) Stretch | 2850 - 3000 | Strong |

| C-O-C Stretch | 1050 - 1150 | Strong |

UV-Visible Spectroscopy in Conjugated Chloromethyl Compounds

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. It is particularly informative for organic compounds that contain conjugated π-electron systems, where alternating single and double bonds create delocalized electrons. jackwestin.comutoronto.ca The absorption of ultraviolet or visible light by these molecules promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). jackwestin.commasterorganicchemistry.com The energy difference (ΔE) between these orbitals dictates the wavelength of light absorbed. masterorganicchemistry.com

A key principle in UV-Vis spectroscopy is that the extent of conjugation directly influences the wavelength of maximum absorption (λmax). jackwestin.comutoronto.ca As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases. utoronto.calibretexts.org This results in the absorption of light at longer wavelengths, an effect known as a bathochromic or "red" shift. utoronto.ca Consequently, compounds with extensive conjugation can absorb light in the visible region of the spectrum (approximately 400-750 nm) and appear colored. libretexts.orgmsu.edu

In the context of chloromethyl compounds, UV-Visible spectroscopy provides valuable insights when the chloromethyl group (–CH₂Cl) is attached to a conjugated system. The chloromethyl group itself is not a chromophore (a light-absorbing group), but its presence as a substituent on a conjugated molecule can influence the electronic environment of the chromophore and subtly modify the absorption spectrum.

Detailed research into conjugated systems containing chloromethyl groups, such as substituted 4-chloromethylcoumarins, illustrates these principles. Coumarins possess a conjugated system, and studies have used both experimental measurements and theoretical calculations, like Density Functional Theory (DFT), to investigate their spectroscopic properties. semanticscholar.orgresearchgate.net Theoretical calculations of the HOMO-LUMO energy gaps for a series of hydroxyl-substituted 4-chloromethylcoumarins demonstrate how substituent changes on the conjugated ring system alter the electronic properties and, by extension, their predicted UV-Vis absorption characteristics. semanticscholar.orgresearchgate.net For instance, the position of hydroxyl groups on the coumarin (B35378) scaffold was found to alter the LUMO energy level, which in turn affects the excitation energy required for the electronic transition. researchgate.net

The subject compound of this article, This compound , is a saturated aliphatic α-chloroether. Its structure, CH₃-CH(OCH₂Cl)-CH₃, lacks a system of alternating double and single bonds. As it does not possess a conjugated π-electron system, it does not exhibit the characteristic π → π* electronic transitions that are analyzed in the typical UV-Vis range of 200-800 nm. masterorganicchemistry.com Any UV absorption for saturated compounds like this compound would occur at very short wavelengths (deep in the far-UV region, <200 nm), which is outside the range of standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a conventional method for the structural elucidation of non-conjugated compounds like this compound in the way it is for conjugated systems.

The following table presents theoretical data for a series of conjugated chloromethyl compounds, demonstrating the influence of substitution on the electronic structure.

Interactive Data Table: Calculated Electronic Properties of Substituted 4-Chloromethylcoumarins

This table shows the calculated highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the resulting energy gap (ΔE) for several 4-chloromethylcoumarin derivatives. A smaller energy gap generally corresponds to absorption at a longer wavelength in UV-Visible spectroscopy.

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| A | 6-Hydroxyl | -0.25 | 0.05 | 0.30 |

| B | 7-Hydroxyl | -0.25 | 0.06 | 0.31 |

| C | 6,7-Dihydroxyl | -0.25 | 0.05 | 0.30 |

| D | 7,8-Dihydroxyl | -0.25 | 0.06 | 0.31 |

| E | 5,7-Dihydroxyl | -0.25 | 0.06 | 0.31 |

Data derived from theoretical calculations using DFT (M06-2X functional) as described in related research on chloromethylcoumarin derivatives. semanticscholar.orgresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are fundamental to elucidating reaction pathways, allowing researchers to map out the energetic and structural changes that occur as reactants transform into products. acs.org These methods can estimate the energies of transition states and intermediates, providing a detailed picture of a reaction mechanism. mdpi.com For α-chloro ethers like 2-(chloromethoxy)propane, these calculations are crucial for understanding their reactivity, particularly in nucleophilic substitution reactions, which are characteristic of this class of compounds due to the presence of a good leaving group (chloride) and the influence of the adjacent ether oxygen.

The study of a reaction's energy profile, or potential energy surface (PES), is a core component of computational chemistry. A PES maps the potential energy of a system as a function of the geometric coordinates of its atoms. Key points on this surface include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states (TS).

For a typical bimolecular nucleophilic substitution (SN2) reaction, which is a likely pathway for this compound with many nucleophiles, the energy profile shows the system moving from reactants to a pre-reaction complex, through a single transition state, to a post-reaction complex, and finally to the separated products. researchgate.netacs.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Table 1: Stationary Points on a General SN2 Potential Energy Surface

| Stationary Point | Description |

| Reactants | The starting materials, infinitely separated. |

| Reactant Complex (RC) | A stabilized complex formed between the nucleophile and substrate before the reaction. |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing the energy barrier. |

| Product Complex (PC) | A stabilized complex formed between the product and the leaving group. |

| Products | The final materials, infinitely separated. |

Analysis of the transition state geometry provides insight into the bond-breaking and bond-forming processes. For an SN2 reaction involving an α-chloro ether, the TS would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken carbon-chlorine bond. mdpi.comsciforum.net

Computational modeling is essential for predicting and explaining selectivity in reactions where multiple pathways are possible. While SN2/SN2′ competition is specific to allylic systems and thus not directly applicable to the saturated this compound, the broader concept of modeling competing mechanisms is highly relevant. acs.org

For α-chloro ethers, a more pertinent competition is between the SN1 and SN2 mechanisms. The adjacent ether oxygen can stabilize a developing positive charge on the α-carbon through resonance, potentially favoring an SN1 pathway via an oxocarbenium ion intermediate.

SN2 Pathway: A concerted, bimolecular mechanism where the nucleophile attacks as the leaving group departs. This is favored by strong, unhindered nucleophiles and primary or secondary substrates. masterorganicchemistry.com

SN1 Pathway: A stepwise, unimolecular mechanism involving the formation of a carbocation intermediate. This is favored for substrates that can form stable carbocations (like tertiary, benzylic, or in this case, resonance-stabilized oxocarbenium ions) and in the presence of polar, protic solvents. libretexts.orgwikipedia.org

Computational models can calculate the activation barriers for both pathways. The preferred mechanism is the one with the lower energy barrier under the specified reaction conditions. Factors like the nature of the nucleophile, the solvent, and the specific structure of the ether all influence this competition and can be modeled computationally. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the more complex many-electron wavefunction. mdpi.comnih.gov This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying organic reactions. chemrxiv.org

In the context of α-chloro ethers, DFT can be used to:

Calculate Reaction Energetics: Determine the energies of reactants, products, intermediates, and transition states to map out the reaction profile. researchgate.net

Analyze Electronic Structure: Use methods like Natural Bond Orbital (NBO) analysis to understand charge distribution, hyperconjugation, and stereoelectronic effects (e.g., the anomeric effect) that influence stability and reactivity. researchgate.net

Model Reactivity Indices: Employ conceptual DFT to calculate properties like chemical potential, hardness, and Fukui functions to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

For instance, a DFT study on α-chloro-O-oxime ethers investigated how different substituents influence the anomeric effect, a key factor in the stability of these molecules. researchgate.net Similar studies on this compound could reveal how the isopropyl group influences the charge distribution and the stability of the crucial C-Cl bond.

Molecular Geometry Optimization Studies

A fundamental task in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.comarxiv.org This provides the most stable three-dimensional structure of a molecule. nih.gov Accurate geometries are crucial because all other calculated properties, such as energies and vibrational frequencies, depend on them. arxiv.org

For this compound, geometry optimization would determine the precise bond lengths, bond angles, and dihedral angles. This would reveal the preferred conformation of the molecule, taking into account steric interactions involving the isopropyl group and stereoelectronic effects like the anomeric effect, which is common in systems with an electronegative atom adjacent to a heteroatom with lone pairs (Cl-C-O). DFT methods, often paired with basis sets like 6-31G(d,p) or larger, are commonly used for this purpose. mdpi.comresearchgate.net

Prediction of Structure-Reactivity Relationships

By systematically studying a series of related compounds, computational chemistry can establish clear structure-reactivity relationships. This involves correlating calculated properties (e.g., activation energies, bond dissociation energies, atomic charges) with molecular structure.

For α-chloro ethers, computational studies can predict how changes to the alkyl group (the 'R' in R-O-CH₂Cl) affect reactivity. For this compound, the isopropyl group's electron-donating and steric properties would be compared to other alkyl groups. DFT calculations could quantify these effects:

Electronic Effects: The electron-donating nature of the isopropyl group could influence the stability of a potential oxocarbenium ion intermediate, thereby affecting the favorability of an SN1 pathway.

Steric Effects: The bulkiness of the isopropyl group could hinder the backside attack required for an SN2 reaction, potentially slowing it down compared to less substituted analogues like chloromethyl methyl ether. nih.gov

Anomeric Effect: The strength of the anomeric effect, which stabilizes the ground state by delocalizing an oxygen lone pair into the σ* orbital of the C-Cl bond, can be calculated and correlated with reactivity. A stronger anomeric effect might lead to a longer, weaker C-Cl bond, potentially increasing reactivity. researchgate.net

These theoretical predictions provide a framework for understanding and anticipating the chemical behavior of this compound, guiding experimental work and the design of new synthetic methods.

Future Research Directions and Emerging Methodologies

Advancements in Stereoselective Synthesis of Chloromethoxy Compounds

The stereoselective synthesis of chloromethoxy compounds, and more broadly α-chloroethers, remains a significant challenge in organic chemistry. The development of methods to control the stereochemistry at the carbon bearing the chloro and methoxy groups is crucial for applications in pharmaceuticals and other biologically active molecules where chirality can dramatically influence function.

Recent progress in asymmetric catalysis offers promising avenues for the stereoselective synthesis of related chiral chlorinated compounds, which could be adapted for chloromethoxy structures. For instance, organocatalytic approaches have been successful in the asymmetric α-chlorination of carbonyl compounds. Chiral catalysts, such as cinchona alkaloids and squaramides, have been shown to promote the enantioselective addition of a chlorine atom to various substrates. While these methods have been primarily applied to the synthesis of α-chloro esters and oxindoles, the principles could be extended to the asymmetric synthesis of α-chloroethers. The development of chiral catalysts that can facilitate the stereoselective formation of the C-O-C-Cl linkage is a key area for future research.

Another emerging strategy is the use of chiral phase-transfer catalysis. This technique has shown promise in the asymmetric alkylation of various substrates and could potentially be applied to the stereoselective synthesis of chloromethoxy compounds. The design of new chiral phase-transfer catalysts that are stable and highly selective will be critical for advancing this methodology.

The table below summarizes some of the catalyst systems that have been explored for the stereoselective synthesis of related α-chloro compounds, highlighting the potential for adaptation to chloromethoxy chemistry.

| Catalyst Type | Substrate Class | Key Features | Potential for Chloromethoxy Synthesis |

| Chiral Squaramide | Silyl Ketene Acetals | Non-covalent catalysis, high enantioselectivity for tertiary α-chloro esters. | Could be adapted for the asymmetric chlorination of enol ethers to produce chiral α-chloroethers. |

| Cinchona Alkaloids | β-Keto Esters, Oxindoles | Phase-transfer catalysis, high enantiomeric excess in α-chlorination. | Development of cinchona-derived catalysts for the stereoselective formation of the chloromethoxy group. |

| Chiral Triazolium Salts | α,α-Dichloroaldehydes | N-Heterocyclic carbene (NHC) catalysis, enantioselective protonation of chiral enolates. | Could be explored for the asymmetric synthesis of α-chloroethers from appropriate precursors. |

Development of Greener Synthetic Pathways

For the synthesis of 2-(chloromethoxy)propane, which is likely produced from 2-propanol, formaldehyde (B43269), and hydrogen chloride, several green chemistry principles could be applied to improve its environmental footprint. One area of focus is the replacement of volatile organic solvents with greener alternatives like water or ionic liquids, or even conducting reactions under solvent-free conditions. chemical.aimdpi.com The use of flow chemistry is another promising approach to enhance the safety and efficiency of reactions involving hazardous intermediates.

Biocatalysis offers a highly selective and environmentally friendly route to chemical synthesis. Future research could explore the use of enzymes to catalyze the formation of the chloromethoxy group, potentially under mild reaction conditions and with high stereoselectivity. While biocatalytic methods for the synthesis of α-chloroethers are not yet well-established, the broader success of enzymes in asymmetric synthesis suggests that this is a fertile area for investigation.

The development of catalytic processes that maximize atom economy is another key aspect of greener synthesis. This involves designing reactions where the majority of the atoms from the starting materials are incorporated into the final product, thus minimizing waste. For the synthesis of chloromethoxy compounds, this could involve exploring alternative chlorinating agents or reaction pathways that avoid the formation of stoichiometric byproducts.

The following table outlines potential greener approaches for the synthesis of chloromethoxy compounds:

| Green Chemistry Principle | Approach | Potential Benefits |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduced toxicity, flammability, and environmental pollution. chemical.aimdpi.com |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. | Faster reaction times and reduced energy consumption. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels and a more sustainable process. |

| Catalysis | Development of recyclable heterogeneous catalysts or biocatalysts. | Reduced waste, easier product purification, and milder reaction conditions. |

| Process Intensification | Implementation of continuous flow reactors. | Improved safety, better heat and mass transfer, and higher yields. |

Exploration of Novel Catalytic Systems for Chloromethoxy Chemistry

The discovery of novel and more efficient catalytic systems is a cornerstone of modern chemical synthesis. For the production of this compound and its analogues, research into new catalysts could lead to milder reaction conditions, higher yields, and improved selectivity.

Lewis acid catalysis has been a traditional approach for chloromethylation reactions, and recent advancements have focused on the use of metal triflates, such as scandium(III) triflate, which can be effective even in aqueous media and are often recyclable. The exploration of other robust and water-tolerant Lewis acids could lead to more practical and environmentally friendly processes for the synthesis of chloromethoxy compounds.

Phase-transfer catalysis (PTC) is another area with significant potential. PTC allows for reactions between reagents in immiscible phases, which can be particularly useful for reactions involving inorganic salts and organic substrates. osti.gov The development of new, highly efficient phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, could facilitate the synthesis of chloromethoxy compounds under milder conditions and with simplified work-up procedures. osti.gov

The table below provides an overview of emerging catalytic systems with potential applications in chloromethoxy chemistry:

| Catalytic System | Type of Reaction | Advantages |

| Metal Triflates | Chloromethylation | Water-tolerant, recyclable, and highly active. |

| Phase-Transfer Catalysts | Chloromethylation | Milder reaction conditions, elimination of organic solvents, and high yields. osti.gov |

| Chiral Organocatalysts | Asymmetric α-chlorination | Potential for high enantioselectivity in the synthesis of chiral chloromethoxy compounds. chemicalprocessing.comresearchgate.net |

| Zinc(II) Salts | Haloalkyl ether synthesis from acetals | High yields under mild conditions. researchgate.net |

| Photoredox Catalysis | Radical-based transformations | Access to novel reaction pathways under mild, light-driven conditions. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. ijsetpub.commdpi.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.org For the synthesis of this compound and other chloromethoxy compounds, AI and ML can play a significant role in accelerating research and development.

AI can also be used for catalyst design. Machine learning models can identify relationships between the structure of a catalyst and its activity, guiding the design of new, more effective catalysts. researchgate.net This is particularly relevant for the development of novel catalytic systems for chloromethoxy chemistry, where subtle changes in the catalyst structure can have a large impact on the reaction outcome.

The following table highlights the potential impact of AI and ML in chloromethoxy reaction design:

| AI/ML Application | Description | Potential Impact on Chloromethoxy Chemistry |

| Reaction Optimization | Algorithms predict optimal reaction conditions (temperature, solvent, etc.) based on experimental data. beilstein-journals.org | Faster development of high-yield syntheses for this compound and related compounds. |

| Catalyst Design | Models predict the performance of catalysts based on their structural features. researchgate.net | Accelerated discovery of novel and more efficient catalysts for chloromethoxy group formation. |

| Retrosynthesis Planning | AI suggests novel synthetic routes to target molecules. ijsetpub.com | Identification of more efficient, sustainable, or economically viable pathways to chloromethoxy compounds. |

| Predictive Modeling | Models predict the properties and reactivity of new chloromethoxy compounds. | Guiding the design of new functional molecules with desired characteristics. |

Expansion of Applications in Advanced Materials and Functional Molecules

While this compound itself does not have widespread applications currently, the chloromethoxy group is a versatile functional handle that can be used to introduce the isopropoxymethyl moiety into a variety of molecules. This opens up possibilities for its use in the synthesis of advanced materials and functional molecules with tailored properties.

In materials science, α-chloroethers are known to be useful intermediates in the synthesis of polymers. researchgate.net The reactive chloromethyl group can participate in various polymerization reactions or be used to modify existing polymers. For example, this compound could potentially be used as a monomer in the synthesis of polyethers or as a cross-linking agent to create hypercrosslinked polymers with high surface areas. researchgate.net The resulting polymers could have applications in areas such as gas storage, separation, or catalysis.

In the field of functional molecules, the isopropoxymethyl group that can be introduced using this compound could be of interest in medicinal chemistry and agrochemicals. The chloro and methoxy groups are known to play important roles in drug discovery, influencing factors such as binding affinity and metabolic stability. youtube.com While the specific effects of the isopropoxymethyl group are not well-studied, its steric and electronic properties could be exploited to fine-tune the biological activity of a lead compound. The use of related chloromethyl ethers as intermediates in the synthesis of pharmaceuticals and agrochemicals suggests a potential role for this compound in these areas as well. knowde.com

Future research will likely focus on exploring the reactivity of this compound and other chloromethoxy compounds in the synthesis of novel polymers and functional organic molecules. The development of efficient methods for incorporating the isopropoxymethyl group into complex structures will be key to unlocking its potential in these advanced applications.

The table below lists potential future applications for this compound and related compounds:

| Application Area | Potential Use | Desired Properties of Resulting Product |

| Polymer Chemistry | Monomer for polyether synthesis, cross-linking agent. researchgate.net | Tailored thermal properties, high surface area, specific functionalities. |

| Medicinal Chemistry | Introduction of the isopropoxymethyl group into drug candidates. youtube.com | Improved potency, selectivity, or pharmacokinetic properties. |

| Agrochemicals | Intermediate in the synthesis of new pesticides or herbicides. knowde.com | Enhanced biological activity and environmental profile. |

| Organic Synthesis | Alkylating agent to introduce the isopropoxymethyl protecting group. | Stability under certain reaction conditions and ease of removal. |

Q & A

Q. What are the optimal laboratory-scale synthesis routes for 2-(Chloromethoxy)propane, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are reported:

- Route 1 : Reaction of 1,1,1,3,3,3-hexafluoropropane with chloromethoxy precursors, yielding ~76% via nucleophilic substitution under anhydrous conditions .

- Route 2 : Condensation of formaldehyde with 1,1,1,3,3,3-hexafluoro-2-propanol, achieving ~87% yield using acid catalysis (e.g., H₂SO₄) at controlled temperatures (40–60°C) .

Key Variables : Catalyst choice, temperature, and moisture exclusion critically affect yield. Route 2’s higher efficiency may stem from reduced side reactions due to milder conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use GC-MS or HPLC with a polar stationary phase to assess purity (>98% as per industrial standards) .

- Spectroscopy : Confirm structure via H/F NMR (e.g., characteristic CF₃ peaks at ~110 ppm in F NMR) and FT-IR (C-O-C stretch at 1100–1250 cm⁻¹) .

- Elemental Analysis : Verify molecular formula (C₄H₃ClF₆O) using combustion analysis or high-resolution mass spectrometry .

Q. What are the critical safety protocols for handling chlorinated ethers like this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods to minimize inhalation exposure; monitor airborne concentrations with real-time sensors .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid skin contact due to potential irritancy .

- Waste Management : Segregate waste in halogenated solvent containers and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields for this compound?

Methodological Answer:

- Variable Analysis : Compare catalyst efficiency (e.g., H₂SO₄ vs. Lewis acids), reaction time, and purification methods (distillation vs. column chromatography) across studies .

- Side-Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in Route 1, reducing hydrolysis byproducts .

- Replication Studies : Systematically replicate prior methods while controlling for humidity and reagent purity to isolate yield-limiting factors .

Q. What strategies are effective in studying the reaction mechanisms of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states in SN2 pathways .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map energy profiles and identify rate-determining steps .

- Intermediate Trapping : Employ low-temperature NMR to capture transient intermediates (e.g., oxonium ions) in acid-catalyzed routes .

Q. What factors influence the hydrolytic stability of this compound, and how can experimental conditions be optimized?

Methodological Answer:

- pH Dependence : Conduct stability assays in buffered solutions (pH 2–12) to identify degradation thresholds. Chlorinated ethers are prone to hydrolysis under basic conditions .

- Solvent Effects : Use aprotic solvents (e.g., DCM) to slow hydrolysis. Add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

- Accelerated Aging : Perform thermal stress tests (40–60°C) to model degradation kinetics and derive Arrhenius parameters .

Q. Which computational methods are validated for predicting the reactivity of this compound?

Methodological Answer:

- Database Mining : Cross-reference PubChem and DSSTox for experimental reactivity data (e.g., electrophilicity indices) .

- Machine Learning : Train models on existing halogenated ether datasets to predict regioselectivity in substitution reactions .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to explore therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.